molecular formula C32H40N2O9 B606958 DBCO-NHCO-PEG4-acid CAS No. 1870899-46-9

DBCO-NHCO-PEG4-acid

Cat. No.: B606958
CAS No.: 1870899-46-9
M. Wt: 596.68
InChI Key: IBWIRDQMNBYUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-NHCO-PEG4-acid, also known as Dibenzocyclooctyne-NHCO-PEG4-acid, is a compound that features a hydrophilic polyethylene glycol (PEG) spacer arm, which enhances its solubility in aqueous media. This compound is a non-activated building block that can be used to derivatize amine-containing molecules through a stable amide bond. It is commonly used in copper-free Click Chemistry reactions, making it a valuable reagent in various biochemical applications .

Mechanism of Action

Target of Action

DBCO-PEG5-Acid, also known as DBCO-NHCO-PEG4-acid, primarily targets azide-bearing compounds or biomolecules . These azide groups are often introduced into biomolecules to enable their selective labeling or modification .

Mode of Action

The DBCO (Dibenzocyclooctyne) group in DBCO-PEG5-Acid is highly reactive and can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide functionalized compounds or biomolecules . This reaction occurs without the need for a copper (I) catalyst, resulting in a stable triazole linkage . The formation of this linkage allows for the selective modification of the azide-bearing target .

Biochemical Pathways

Therefore, it can be used to study biomolecules in complex model systems .

Pharmacokinetics

The pharmacokinetic properties of DBCO-PEG5-Acid are influenced by its polyethylene glycol (PEG) spacer. The hydrophilic PEG spacer arm increases the water solubility of the compound , which can enhance its bioavailability.

Result of Action

The result of the action of DBCO-PEG5-Acid is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective labeling or modification of these targets, which can be used for various applications in bioengineering and drug delivery .

Action Environment

The reaction between DBCO-PEG5-Acid and azide-bearing biomolecules can be run either in organic solvent or in aqueous buffer depending on the solubility and property of substrate molecules . The hydrophilic PEG spacer of the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules . This suggests that the action, efficacy, and stability of DBCO-PEG5-Acid can be influenced by the properties of the reaction environment, including the solvent used and the presence of other biomolecules .

Biochemical Analysis

Biochemical Properties

DBCO-PEG5-Acid plays a crucial role in biochemical reactions, particularly in the field of click chemistry. This compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized biomolecules without the need for a copper catalyst . The polyethylene glycol spacer arm in DBCO-PEG5-Acid provides greater solubility and reduces aggregation, which is beneficial for labeling and detection applications . DBCO-PEG5-Acid interacts with enzymes, proteins, and other biomolecules that contain azide groups, forming stable triazole linkages . This chemoselective reaction does not interfere with other functional groups found in biological samples, making DBCO-PEG5-Acid a versatile reagent for various biochemical studies .

Cellular Effects

DBCO-PEG5-Acid has been shown to influence various cellular processes. Its ability to form stable amide bonds with primary amine groups allows it to be used for labeling and tracking biomolecules within cells . This compound can affect cell signaling pathways by modifying proteins and other biomolecules involved in these pathways . Additionally, DBCO-PEG5-Acid can influence gene expression and cellular metabolism by interacting with specific biomolecules within the cell . The hydrophilic nature of the polyethylene glycol spacer arm in DBCO-PEG5-Acid enhances its solubility and distribution within the cellular environment, allowing it to effectively interact with target biomolecules .

Molecular Mechanism

The mechanism of action of DBCO-PEG5-Acid involves its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-functionalized biomolecules . This reaction forms a stable triazole linkage, which is highly specific and does not require a copper catalyst . The polyethylene glycol spacer arm in DBCO-PEG5-Acid provides flexibility and reduces steric hindrance, allowing the compound to effectively interact with target biomolecules . This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modifications of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DBCO-PEG5-Acid can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and the presence of other reactive species . DBCO-PEG5-Acid is known for its enhanced stability in aqueous media, which allows it to maintain its reactivity over extended periods . Long-term studies have shown that DBCO-PEG5-Acid can have sustained effects on cellular function, including prolonged labeling and tracking of biomolecules . The degradation of DBCO-PEG5-Acid over time can lead to a decrease in its reactivity and effectiveness .

Dosage Effects in Animal Models

The effects of DBCO-PEG5-Acid vary with different dosages in animal models. At low doses, DBCO-PEG5-Acid has been shown to effectively label and track biomolecules without causing significant toxicity . At higher doses, DBCO-PEG5-Acid can exhibit toxic or adverse effects, including cellular stress and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effectiveness plateaus or decreases at higher concentrations . It is important to carefully optimize the dosage of DBCO-PEG5-Acid in animal studies to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

DBCO-PEG5-Acid is involved in various metabolic pathways within the cell. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . The polyethylene glycol spacer arm in DBCO-PEG5-Acid enhances its solubility and distribution within the cellular environment, allowing it to effectively participate in metabolic reactions . Additionally, DBCO-PEG5-Acid can influence the sialic acid metabolic pathway, which is important for the incorporation of specific biomolecules into cellular structures .

Transport and Distribution

The transport and distribution of DBCO-PEG5-Acid within cells and tissues are influenced by its hydrophilic polyethylene glycol spacer arm . This spacer arm enhances the solubility of DBCO-PEG5-Acid in aqueous media, allowing it to be efficiently transported within the cellular environment . DBCO-PEG5-Acid can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments . The compound’s ability to form stable amide bonds with primary amine groups also contributes to its effective localization and accumulation within target tissues .

Subcellular Localization

DBCO-PEG5-Acid exhibits specific subcellular localization patterns, which are influenced by its chemical properties and interactions with cellular components . The polyethylene glycol spacer arm in DBCO-PEG5-Acid allows it to be distributed to various subcellular compartments, including the cytoplasm, nucleus, and organelles . This compound can be directed to specific compartments through targeting signals or post-translational modifications . The subcellular localization of DBCO-PEG5-Acid can affect its activity and function, allowing it to effectively interact with target biomolecules within specific cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG4-acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality. The final product is purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

DBCO-NHCO-PEG4-acid primarily undergoes the following types of reactions:

Common Reagents and Conditions

    Reagents: Azide-functionalized compounds, amine-containing molecules.

    Conditions: Reactions are typically carried out in aqueous media or organic solvents, depending on the solubility of the reactants.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a strained alkyne moiety (DBCO), a hydrophilic PEG4 spacer, and an amide functionality. This combination enhances its solubility, stability, and versatility in various biochemical applications, making it a valuable tool in scientific research .

Properties

IUPAC Name

3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O9/c35-30(12-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-13-32(37)38)33-14-11-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWIRDQMNBYUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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